Cas no 35411-68-8 (ethyl (2,4-dinitrophenyl)carbamate)

ethyl (2,4-dinitrophenyl)carbamate structure
35411-68-8 structure
Product Name:ethyl (2,4-dinitrophenyl)carbamate
Numero CAS:35411-68-8
MF:C9H9N3O6
MW:255.184262037277
CID:920303
PubChem ID:37127
Update Time:2025-04-19

ethyl (2,4-dinitrophenyl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl (2,4-dinitrophenyl)carbamate
    • ethyl N-(2,4-dinitrophenyl)carbamate
    • (2,4-dinitro-phenyl)-carbamic acid ethyl ester
    • (2,4-Dinitro-phenyl)-carbamidsaeure-aethylester
    • (2.4-Dinitro-phenyl)-urethan
    • 2,4-Dinitro carbanilic acid ethyl ester
    • 2.4-Dinitro-carbanilsaeure-aethylester
    • AC1L1X30
    • BRN 3403867
    • CARBANILIC ACID, 2,4-DINITRO-, ETHYL ESTER
    • Ethyl 2,4-dinitrocarbanilate
    • ethyl N-(2,4-dinitrophenylcarbamate)
    • T0504-6654
    • WLN: WNR CNW DMVO2
    • NSC191896
    • AKOS003867117
    • NSC 191896
    • Carbanilic acid,4-dinitro-, ethyl ester
    • 3-12-00-01687 (Beilstein Handbook Reference)
    • SQ9FFP6SV3
    • SR-01000029801-1
    • DTXSID80188895
    • Carbamic acid,4-dinitrophenyl)-, ethyl ester
    • 35411-68-8
    • Carbamic acid, (2,4-dinitrophenyl)-, ethyl ester
    • SCHEMBL11159531
    • NSC-191896
    • Carbamic acid, N-(2,4-dinitrophenyl)-, ethyl ester
    • Z56796493
    • SR-01000029801
    • Inchi: 1S/C9H9N3O6/c1-2-18-9(13)10-7-4-3-6(11(14)15)5-8(7)12(16)17/h3-5H,2H2,1H3,(H,10,13)
    • Chiave InChI: DTOSWNOZWVEWSX-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])=O

Proprietà calcolate

  • Massa esatta: 255.04917
  • Massa monoisotopica: 255.04913502g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 336
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 130Ų

Proprietà sperimentali

  • PSA: 124.61
  • LogP: 3.19080
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd